5-(4-Bromophenyl)nicotinic Acid
CAS No.: 887973-36-6
Cat. No.: VC7925664
Molecular Formula: C12H8BrNO2
Molecular Weight: 278.1 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 887973-36-6 | 
|---|---|
| Molecular Formula | C12H8BrNO2 | 
| Molecular Weight | 278.1 g/mol | 
| IUPAC Name | 5-(4-bromophenyl)pyridine-3-carboxylic acid | 
| Standard InChI | InChI=1S/C12H8BrNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-7H,(H,15,16) | 
| Standard InChI Key | DQZNYKNEGPFGCX-UHFFFAOYSA-N | 
| SMILES | C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)Br | 
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)Br | 
Introduction
Key Findings
5-(4-Bromophenyl)nicotinic acid (CAS 887973-36-6) is a brominated nicotinic acid derivative with a molecular formula of and a molecular weight of 278.1 g/mol . This compound serves as a versatile intermediate in organic synthesis and materials science, with applications ranging from coordination chemistry to pharmaceutical research. Its unique structure, featuring a pyridine ring and a bromophenyl group, enables diverse reactivity and functionalization potential.
Chemical Identity and Structural Properties
Molecular Characteristics
The IUPAC name for this compound is 5-(4-bromophenyl)pyridine-3-carboxylic acid, reflecting its pyridine core substituted with a bromophenyl group at position 5 and a carboxylic acid moiety at position 3 . Key physicochemical properties include:
| Property | Value | Source | 
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 278.1 g/mol | |
| Melting Point | Not explicitly reported | – | 
| Boiling Point | Not explicitly reported | – | 
| Density | 1.8±0.1 g/cm³ (analogous derivative) | 
The bromine atom enhances electrophilic reactivity, making the compound suitable for cross-coupling reactions, while the carboxylic acid group allows for coordination with metal ions .
Synthesis and Reaction Pathways
Direct Bromination Methods
A patented method for synthesizing 5-bromonicotinic acid involves refluxing nicotinic acid with thionyl chloride () and bromine () under controlled conditions . While this approach yields 87% of the target product, adaptations for 5-(4-bromophenyl)nicotinic acid may require introducing the bromophenyl group via Suzuki-Miyaura coupling (Figure 1) .
Example Protocol:
- 
Substrate Preparation: Start with 3-pyridinecarboxylic acid. 
- 
Bromophenyl Introduction: Use 4-bromophenylboronic acid in a palladium-catalyzed cross-coupling reaction . 
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Purification: Recrystallize from isopropyl alcohol to achieve >95% purity . 
Key Reaction Mechanisms
The bromophenyl group participates in Suzuki-Miyaura cross-couplings, enabling the formation of biaryl structures critical in drug discovery . For instance, coupling with pyrrole or thiophene boronic acids yields heteroaryl adducts with potential bioactivity .
Applications in Materials Science
Coordination Polymers and MOFs
The carboxylic acid group in 5-(4-bromophenyl)nicotinic acid facilitates coordination with metal ions, forming stable metal-organic frameworks (MOFs). These structures exhibit applications in:
- 
Luminescent probes: Detecting gases like via post-synthetic modifications. 
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Photonics: Enhancing efficiency in photon-upconversion materials. 
Catalysis
The compound’s ability to coordinate transition metals (e.g., Pd, Cu) makes it a candidate for catalytic systems, particularly in cross-coupling reactions .
Comparative Analysis with Related Compounds
Future Directions
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